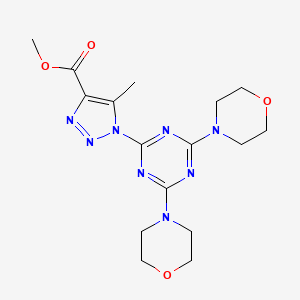![molecular formula C17H21F6N3O2 B11491361 N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-2-phenylacetamide](/img/structure/B11491361.png)
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HFPMA , is a fascinating compound with a complex structure. Let’s break it down:
Nomenclature: The name itself provides valuable information
Preparation Methods
Synthetic Routes::
Hexafluoroisopropanol (HFIP): serves as a precursor for HFPMA synthesis.
HFPMA Synthesis: The exact synthetic route for HFPMA involves introducing the morpholine-4-yl group and the phenylacetamide moiety. Detailed reaction conditions and intermediates are proprietary, but it likely proceeds via nucleophilic substitution or amidation reactions.
- Industrial-scale production of HFPMA remains confidential due to its specialized applications.
Chemical Reactions Analysis
Reactivity: HFPMA is stable under ambient conditions but can participate in various reactions.
Common Reagents and Conditions:
Major Products: HFPMA itself is the primary product, but byproducts may include regioisomers or unreacted starting materials.
Scientific Research Applications
HFPMA finds applications across disciplines:
Chemistry: As a solvent, HFPMA facilitates Friedel–Crafts-type reactions without a Lewis acid catalyst .
Biology: Its unique structure may enable specific interactions with biomolecules.
Medicine: Investigate its potential as a drug candidate or imaging agent.
Industry: HFPMA’s properties make it useful in materials science and nanotechnology.
Mechanism of Action
Targets: HFPMA likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: HFPMA’s hexafluorinated structure sets it apart.
Similar Compounds: While HFPMA is relatively rare, other fluorinated compounds like hexafluoroisopropanol (HFIP) and N,N-diethyl-1,1,2,3,3,3-hexafluoropropanamine share some similarities.
Properties
Molecular Formula |
C17H21F6N3O2 |
|---|---|
Molecular Weight |
413.36 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-morpholin-4-ylethylamino)propan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H21F6N3O2/c18-16(19,20)15(17(21,22)23,24-6-7-26-8-10-28-11-9-26)25-14(27)12-13-4-2-1-3-5-13/h1-5,24H,6-12H2,(H,25,27) |
InChI Key |
QGIJKVQHDAFYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11491281.png)
![2-{[5-butyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11491288.png)

![3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one](/img/structure/B11491307.png)
![2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B11491322.png)
![5,7-Dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11491335.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11491337.png)
![4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol](/img/structure/B11491338.png)
![methyl 2-({[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11491349.png)
![N-benzyl-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491351.png)
![7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11491352.png)
![4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11491355.png)
![2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol](/img/structure/B11491356.png)
![N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B11491362.png)
